CYCLO(-PHE-PHE) CYCLO(-PHE-PHE) Cyclo(L-phenylalanyl-L-phenylalanyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl groups (the 3S,6S-diastereomer).
Brand Name: Vulcanchem
CAS No.: 2862-51-3
VCID: VC21187086
InChI: InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1
SMILES: C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

CYCLO(-PHE-PHE)

CAS No.: 2862-51-3

Cat. No.: VC21187086

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

CYCLO(-PHE-PHE) - 2862-51-3

Specification

CAS No. 2862-51-3
Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name (3S,6S)-3,6-dibenzylpiperazine-2,5-dione
Standard InChI InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1
Standard InChI Key JUAPMRSLDANLAS-HOTGVXAUSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

CYCLO(-PHE-PHE), also known as cyclo(phenylalanyl-phenylalanyl), is a cyclic dipeptide belonging to the diketopiperazine family. It features a six-membered ring structure containing two peptide bonds formed by the cyclization of two phenylalanine molecules. The compound is identified by CAS number 2862-51-3 and possesses a distinctive structure where two phenyl groups extend from the diketopiperazine core. This molecular arrangement contributes to its unique chemical and biological properties.

The structural rigidity of CYCLO(-PHE-PHE) compared to its linear counterparts enhances its biological activity, as cyclic peptides generally exhibit improved stability and bioavailability. The diketopiperazine ring provides resistance to enzymatic degradation, making this compound particularly interesting for pharmaceutical applications.

Electronic Structure

Studies on the electronic structure of CYCLO(-PHE-PHE) have provided valuable insights into its chemical behavior. Photoelectron spectroscopy investigations have revealed that the compound can be formed from solid linear dipeptide through cyclization with the loss of a water molecule during evaporation to the gas phase . The valence spectra of CYCLO(-PHE-PHE) and related cyclic dipeptides are typically characterized by a restricted set of outer valence orbitals separated by a gap from other valence orbitals .

When comparing the electronic structures of various cyclic dipeptides, it has been observed that the diketopiperazine core plays a crucial role in determining the inner shell spectrum . Experimental and theoretical analysis of core level spectra shows that the chemical environment around nitrogen and oxygen atoms in these structures is relatively similar, though subtle differences may appear due to variations in point group symmetry .

Synthesis and Preparation Methods

Synthetic Routes

CYCLO(-PHE-PHE) can be synthesized through several methods, with the most common approach involving the cyclization of linear dipeptides. This process typically requires heating the linear dipeptide in the presence of a dehydrating agent, which facilitates the formation of the cyclic structure by eliminating a water molecule. The cyclization process is critical for creating the diketopiperazine ring that characterizes this compound.

Research has demonstrated that the cyclization can occur spontaneously under certain conditions. For instance, studies using photoelectron spectroscopy have shown that linear dipeptides can cyclize to form CYCLO(-PHE-PHE) during evaporation in the gas phase . This observation highlights the natural tendency of these structures to form the more stable cyclic configuration.

Industrial Production

Industrial production of CYCLO(-PHE-PHE) typically employs large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The industrial approach ensures consistent quality and purity, which are essential for research and pharmaceutical applications.

The production process generally involves:

  • Synthesis of the linear dipeptide precursor

  • Controlled cyclization under specific reaction conditions

  • Purification using chromatographic techniques

  • Quality control to ensure structural integrity and purity

Chemical Reactivity and Transformations

Common Reactions

CYCLO(-PHE-PHE) can undergo various chemical transformations that alter its structure and properties. The most significant reaction types include:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationH₂O₂, KMnO₄Mild temperature, aqueous mediumHydroxylated derivatives
ReductionNaBH₄, LiAlH₄Low temperature, anhydrous conditionsReduced carbonyl groups
SubstitutionAlkyl halides, Acyl chloridesVaried, depending on specific substituentsSubstituted peptide bonds

Biological Activity and Applications

Neuroprotective Effects

One of the most significant biological properties of CYCLO(-PHE-PHE) is its neuroprotective activity. Research has demonstrated that this compound can protect neural cells against oxidative stress-induced neurodegeneration. The mechanism appears to involve partial agonism of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in cellular defense against oxidative stress.

In vitro studies using SH-SY5Y neuroblastoma cells have shown that CYCLO(-PHE-PHE) significantly reduces hydrogen peroxide-induced apoptosis and inhibits the activation of apoptotic proteins like caspase-3. These findings suggest potential applications in neurodegenerative disease treatment or prevention.

Antimicrobial Properties

CYCLO(-PHE-PHE) exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its ability to inhibit virulence factor production in bacteria such as Vibrio cholerae. The mechanism involves the activation of the leuO regulator, which subsequently represses virulence factor transcription.

When comparing cyclic dipeptides, research has shown that the absence or presence of specific functional groups can significantly affect their antimicrobial efficacy. For instance, studies on related compounds like cyclo(L-Pro-L-Phe) indicate that those lacking hydroxyl groups may display higher virulence factor inhibition against pathogens like Pseudomonas aeruginosa .

Biological ActivityTarget/MechanismResearch ModelObserved Effects
NeuroprotectivePPAR-γ partial agonismSH-SY5Y neuroblastoma cellsReduced H₂O₂-induced apoptosis; Inhibited caspase-3 activation
AntimicrobialleuO regulator activationVibrio choleraeInhibition of virulence factor production
AnticancerMultiple mechanismsVarious cancer cell linesCytotoxicity; Cell proliferation inhibition; Apoptosis induction

Comparative Analysis with Related Compounds

Structural Comparisons

CYCLO(-PHE-PHE) can be compared with other cyclic dipeptides to better understand structure-activity relationships. Some notable examples include:

Cyclo(Histidyl-Glycyl): Contains histidine and glycine residues, providing different side chain functionalities and biological activities compared to CYCLO(-PHE-PHE) .

Cyclo(Tyrosyl-Prolyl): Composed of tyrosine and proline, offering distinct chemical properties due to the presence of a hydroxyl group on the tyrosine and the rigid pyrrolidine ring of proline .

Cyclo(L-Pro-L-Phe): Contains proline and phenylalanine, exhibiting different biological activities than CYCLO(-PHE-PHE), particularly in terms of antimicrobial properties .

Cyclo(L-leucyl-L-phenylalanyl): Features leucine and phenylalanine, with an isobutyl group replacing one of the benzyl groups found in CYCLO(-PHE-PHE) .

Table 3: Comparison of CYCLO(-PHE-PHE) with Related Cyclic Dipeptides

CompoundConstituent Amino AcidsKey Structural FeaturesNotable Differences from CYCLO(-PHE-PHE)
CYCLO(-PHE-PHE)Two phenylalaninesTwo benzyl side chainsReference compound
Cyclo(Histidyl-Glycyl)Histidine, GlycineImidazole ring, no side chainDifferent electronic properties due to imidazole; Less hydrophobic
Cyclo(Tyrosyl-Prolyl)Tyrosine, ProlineHydroxyphenyl, Pyrrolidine ringContains hydroxyl group; More conformationally restricted
Cyclo(L-Pro-L-Phe)Proline, PhenylalaninePyrrolidine ring, Benzyl groupMore conformationally restricted; Different biological activity profile
Cyclo(L-leucyl-L-phenylalanyl)Leucine, PhenylalanineIsobutyl group, Benzyl groupOne benzyl replaced by isobutyl; Different hydrophobicity pattern

Electronic Structure Comparisons

Photoelectron spectroscopy studies have provided insights into the electronic structures of various cyclic dipeptides including CYCLO(-PHE-PHE) . These investigations have revealed similarities in the core spectra of these compounds, suggesting that the diketopiperazine structure plays a fundamental role in determining their inner shell electronic properties .

The experimental valence and core level spectra of CYCLO(-PHE-PHE) and related compounds have been interpreted through theoretical calculations to identify the basic chemical properties associated with the central diketopiperazine ring and the additional functional groups . A notable feature in the valence spectra is the presence of a restricted set of outer valence orbitals separated by a gap from most other valence orbitals .

Current Research and Future Directions

Recent Research Developments

Recent studies on CYCLO(-PHE-PHE) have focused on understanding its mechanisms of action in various biological systems. Particular attention has been given to its neuroprotective, antimicrobial, and anticancer properties. Research has also explored the relationship between the structure of this compound and its biological activities, providing valuable insights for the development of novel therapeutic agents.

Investigations comparing CYCLO(-PHE-PHE) with related cyclic dipeptides have highlighted the importance of specific functional groups in determining biological activity . For instance, studies on cyclo(L-Pro-L-Phe), cyclo(L-Pro-L-Tyr), and cyclo(L-Hyp-L-Tyr) have shown that the presence or absence of hydroxyl groups significantly affects their inhibitory activity against bacterial virulence factors and biofilm formation .

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